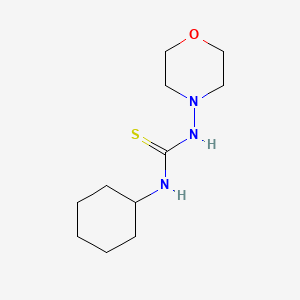

N-环己基-N'-4-吗啉基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioureas and their derivatives are compounds of significant interest in various fields of chemistry due to their versatile chemical properties and potential applications. These compounds serve as key intermediates in the synthesis of numerous organic molecules, including pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the interaction of amine compounds with carbon disulfide or isothiocyanates. For compounds related to N-cyclohexyl-N'-4-morpholinylthiourea, methodologies include palladium-catalyzed synthesis from aryl ethers and morpholines, demonstrating the utility of catalytic systems in forming complex thiourea architectures with high efficiency (Zheng et al., 2021).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group attached to nitrogen atoms. X-ray crystallography studies reveal that these compounds often adopt configurations that facilitate intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For instance, the crystal structure of certain thiourea derivatives shows a chair conformation of the morpholine ring, indicative of the spatial arrangement that influences their chemical behavior (Sudha et al., 1996).

Chemical Reactions and Properties

Thioureas engage in a variety of chemical reactions, including cycloadditions, substitutions, and rearrangements, which can be leveraged to construct diverse molecular frameworks. The reactivity of thiourea derivatives is markedly influenced by the electronic properties of the thiocarbonyl group and the nature of substituents on the nitrogen atoms. This reactivity is exploited in the synthesis of complex molecules with potential biological activity (Zhang & Song, 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular configuration. These properties are essential for understanding the compound's behavior in different environments and conditions. The crystal and molecular structures of related compounds, determined by X-ray analysis, provide insight into the arrangement of atoms and the impact on physical characteristics (Özbey et al., 2003).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity, stem from the thiourea moiety and the substituents attached to the nitrogen atoms. These properties are crucial for the compound's role as intermediates in organic synthesis and their potential biological activities. The versatility of thioureas in forming coordination complexes with metals also highlights their chemical adaptability and application in materials science (Ozer et al., 2009).

科学研究应用

吗啉寡聚物和基因功能分析

吗啉寡聚物,在结构上与 N-环己基-N'-4-吗啉基硫脲中的吗啉基团有关,是一种合成的分子,旨在抑制基因功能。这些化合物已在各种模式生物中进行测试,证明由于其精确阻断 mRNA 翻译的能力,在研究基因功能方面有效。吗啉为基因功能分析提供了一种简单快速的方法,强调了仔细控制以确保结果的特异性和可靠性的重要性 (Heasman, 2002)。

抗氧化活性测定方法

抗氧化剂的研究对于理解化合物(如 N-环己基-N'-4-吗啉基硫脲)的化学稳定性和生物学效应至关重要,涉及各种分析方法。这些方法(例如 ORAC、HORAC、TRAP 和 TOSC)基于氢原子转移 (HAT) 和电子转移 (ET),对于评估化合物的抗氧化能力至关重要。此类分析技术对于评估化合物在制药、食品工程和环境控制中的潜力至关重要 (Munteanu & Apetrei, 2021)。

基于环糊精的纳米海绵

基于环糊精的纳米海绵 (CD-NS) 具有三维网络,在制药应用中具有潜力,包括药物递送系统。这些高度多孔的纳米颗粒可以与各种分子形成复合物,提高水溶性差的分子溶解度,保护可降解物质,并作为制药和化妆品中的载体。CD-NS 的多功能性和生物降解性突出了将 N-环己基-N'-4-吗啉基硫脲等官能团结合起来用于特定生物医学应用的潜力 (Sherje 等,2017)。

有机合成中的自由基环化

自由基环化在合成碳环和杂环化合物中至关重要,与 N-环己基-N'-4-吗啉基硫脲等化合物的化学性质和反应性有关。控制这些环化的区域化学为合成广泛的生理活性化合物开辟了途径,展示了反应条件(如温度和前体构象)在确定产物特异性中的重要性。这种方法学方法强调了自由基环化在开发具有靶向生物活性的新化合物中的潜力 (Ishibashi & Tamura, 2004)。

属性

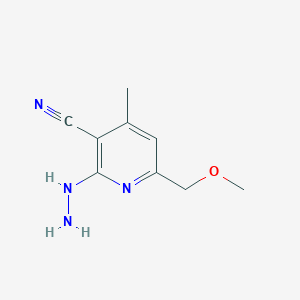

IUPAC Name |

1-cyclohexyl-3-morpholin-4-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h10H,1-9H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGELBIUZOQWPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Cyclohexyl-3-morpholin-4-ylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)